molecular formula C17H23NO4S B2730970 4-ethoxy-N-(1-(furan-3-yl)propan-2-yl)-3,5-dimethylbenzenesulfonamide CAS No. 1788843-44-6

4-ethoxy-N-(1-(furan-3-yl)propan-2-yl)-3,5-dimethylbenzenesulfonamide

Cat. No. B2730970
CAS RN: 1788843-44-6
M. Wt: 337.43
InChI Key: SRUZMXNPFGUVDZ-UHFFFAOYSA-N
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Description

4-ethoxy-N-(1-(furan-3-yl)propan-2-yl)-3,5-dimethylbenzenesulfonamide, also known as EFPIDMS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Synthesis and Structural Analysis

Research into compounds with similar structural motifs, such as various benzenesulfonamides and furan derivatives, often focuses on synthesis and crystal structure analysis. For example, studies have detailed the unexpected synthesis of novel compounds through specific reactions, providing insight into their crystal structures and potential for further modification (Zhang, Shi-jie, Hu, Wei-Xiao, 2010). These foundational studies are crucial for understanding the chemical behavior and potential applications of similar compounds in scientific research.

Anticancer and Antiangiogenic Activity

Some benzenesulfonamide derivatives have been investigated for their anticancer and antiangiogenic activities. Research has identified structural motifs and modifications that can enhance the anticancer properties of these compounds, making them potential therapeutic agents against various cancer types. For instance, specific arylsulfonamide analogs have shown promising anti-cancer properties in animal models, highlighting the importance of structural analysis for drug development (J. Mun, A. Jabbar, N. Devi, Yuan Liu, Erwin G. Van Meir, M. Goodman, 2012).

Enzyme Inhibition for Therapeutic Applications

The synthesis and evaluation of benzenesulfonamides have also focused on their potential as enzyme inhibitors, which could be relevant for treating diseases such as Alzheimer's. By understanding the enzyme inhibitory mechanisms of these compounds, researchers can design more effective therapeutic agents. Studies have synthesized new series of sulfonamides, exploring their inhibitory effects on enzymes like acetylcholinesterase, which is a target for Alzheimer’s disease treatment (M. Abbasi, Mubashir Hassan, Aziz‐ur‐Rehman, S. Z. Siddiqui, S. A. Shah, H. Raza, S. Seo, 2018).

Advanced Materials and Sustainable Chemistry

The exploration of furan derivatives from renewable biomass, including their potential in producing new polymers and materials, represents another critical area of research. Furan derivatives, similar to the functional groups present in "4-ethoxy-N-(1-(furan-3-yl)propan-2-yl)-3,5-dimethylbenzenesulfonamide," are key in developing sustainable materials and chemicals from biomass resources, indicating the compound's potential relevance in green chemistry (V. M. Chernyshev, O. A. Kravchenko, V. Ananikov, 2017).

properties

IUPAC Name

4-ethoxy-N-[1-(furan-3-yl)propan-2-yl]-3,5-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO4S/c1-5-22-17-12(2)8-16(9-13(17)3)23(19,20)18-14(4)10-15-6-7-21-11-15/h6-9,11,14,18H,5,10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRUZMXNPFGUVDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1C)S(=O)(=O)NC(C)CC2=COC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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